5-Iodo-3-phenylpyrazin-2-amine
Description
5-Iodo-3-phenylpyrazin-2-amine (CAS: 2090128-41-7) is a pyrazine derivative with a molecular formula of C₁₀H₈IN₃ and a molecular weight of 297.10 g/mol . It features an iodine substituent at the 5-position of the pyrazine ring and a phenyl group at the 3-position. The compound is stored at 2–8°C and is listed under MDL number MFCD30528043 .
Properties
IUPAC Name |
5-iodo-3-phenylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOMNUSSNLMKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CN=C2N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-phenylpyrazin-2-amine typically involves the iodination of a pyrazine derivative. One common method includes the reaction of 3-phenylpyrazin-2-amine with an iodine source under suitable conditions. For example, the reaction can be carried out using iodine and a base such as potassium carbonate in an organic solvent like acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-3-phenylpyrazin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted pyrazines.
Oxidation Products: Oxidized derivatives of the pyrazine ring.
Reduction Products: Reduced forms of the pyrazine ring.
Coupling Products: Complex biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry: 5-Iodo-3-phenylpyrazin-2-amine is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, derivatives of pyrazine, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its structural properties contribute to the performance and stability of these materials .
Mechanism of Action
The mechanism of action of 5-Iodo-3-phenylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the phenyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application, but generally involve modulation of enzymatic activity or receptor binding .
Comparison with Similar Compounds
Structural Analogues from the Combi-Blocks Catalog
Several iodinated aromatic amines with pyrazine, pyrimidine, or heterocyclic cores are commercially available (). Key analogues include:
| Compound ID | Structure | Molecular Formula | Purity | CAS Number | Key Substituents |
|---|---|---|---|---|---|
| HA-1797 | 5-Iodo-3-phenylpyrazin-2-amine | C₁₀H₈IN₃ | 95% | 2090128-41-7 | Pyrazine, 3-phenyl, 5-iodo |
| QV-9251 | 5-(3-Iodophenyl)-2H-pyrazol-3-amine | C₉H₈IN₃ | 95% | 502132-87-8 | Pyrazole, 3-iodophenyl, 5-amine |
| QD-4874 | N-(4-Iodophenyl)pyrimidin-2-amine | C₁₀H₈IN₃ | 95% | 894400-24-9 | Pyrimidine, 4-iodophenyl, 2-amine |
| ST-1768 | 4-(4-Iodophenyl)thiazol-2-amine | C₉H₇IN₂S | 97% | 31699-14-6 | Thiazole, 4-iodophenyl, 2-amine |
| QC-7583 | 6-Iodo-9H-purin-2-amine | C₅H₅IN₆ | 98% | 19690-23-4 | Purine, 6-iodo, 2-amine |
Key Observations :
- Core Heterocycle Differences: While HA-1797 has a pyrazine ring, analogues like QD-4874 (pyrimidine), ST-1768 (thiazole), and QC-7583 (purine) feature distinct heterocyclic systems.
- Substituent Positioning : HA-1797 and QV-9251 both have iodine on aromatic rings but differ in ring type (pyrazine vs. pyrazole). The 3-phenyl group in HA-1797 may confer greater steric bulk compared to the 4-iodophenyl in QD-4873.
- Molecular Weight : HA-1797 (297.10 g/mol) and QD-4874 share the same formula but differ in ring connectivity, highlighting isomerism’s role in physicochemical properties.
Halogen-Substituted Pyrazine Analogues
3-Chloro-5-methylpyrazin-2-amine (CAS: 89182-14-9) is a related compound with a chlorine atom at position 3 and a methyl group at position 5 . Compared to HA-1797:
- Halogen Effects : Iodine’s larger atomic radius and polarizability may enhance lipophilicity and π-stacking interactions compared to chlorine.
Pyrazolo-Pyrimidine Derivatives
A pyrazolo[3,4-d]pyrimidin-4-amine derivative (compound 49a in ) features a fused pyrazole-pyrimidine core with a 3-iodo substituent. Unlike HA-1797:
- Fused Ring System : The bicyclic structure may enhance rigidity and planar stacking, which could influence biological target engagement.
- Synthetic Accessibility : The synthesis of 49a involved K₂CO₃ and alkylation steps, suggesting HA-1797’s simpler pyrazine core might offer easier functionalization .
Research Findings and Implications
- Purity and Availability : HA-1797 is listed at 95% purity but is currently out of stock, while analogues like ST-1768 (97% purity) and QC-7583 (98% purity) show higher purity grades .
- Synthetic Challenges : highlights difficulties in synthesizing thiadiazolo-pyrimidine derivatives without catalysts, implying that HA-1797’s synthesis may require optimized conditions depending on substituents.
Biological Activity
5-Iodo-3-phenylpyrazin-2-amine is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in pharmacology, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C10H8N3I
- Molecular Weight : 297.1 g/mol
- Appearance : Solid at room temperature
The compound features a pyrazine ring substituted with an iodine atom and a phenyl group, which contributes to its reactivity and biological properties.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It has been identified as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes, including acid-base balance and fluid secretion. The compound's interaction with the active site of the enzyme suggests potential applications in treating conditions like glaucoma.
- Receptor Binding : The iodine atom and the phenyl group enhance the compound's binding affinity to specific receptors, influencing various signaling pathways. This property is crucial for developing drugs targeting specific diseases.
Antimicrobial Properties
Studies have indicated that derivatives of this compound exhibit promising antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell functions makes it a candidate for further development in antimicrobial therapies.
Anticancer Potential
Research into the anticancer properties of this compound has shown that it may induce apoptosis in cancer cells through its mechanism of action on specific molecular targets. The ability to selectively inhibit cancer cell proliferation positions it as a potential therapeutic agent in oncology.
Applications in Research and Industry
This compound serves multiple roles across different scientific fields:
- Pharmaceutical Development : It acts as an intermediate in synthesizing various pharmaceutical agents, facilitating the creation of new drugs with enhanced biological activity.
- Analytical Chemistry : The compound is utilized in developing analytical methods for detecting biogenic amines, contributing to food safety monitoring through colorimetric or fluorometric sensors.
- Organic Synthesis : As a building block in organic chemistry, it enables the synthesis of complex organic molecules, including other heterocyclic compounds.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Iodo-2-aminoindane | Iodine substitution on indane structure | Potential neuroprotective effects |
| 2-Amino-5-iodo-3-nitropyridine | Iodine and nitro groups on pyridine | Antimicrobial properties |
| N-(4-bromo-2,6-dichlorophenyl)pyrazin | Halogenated phenyl group | Inhibitor of carbonic anhydrase |
Case Studies and Research Findings
Recent studies have focused on the interactions between this compound and biological macromolecules such as proteins and nucleic acids. For instance, docking studies have demonstrated its fit within the active site of carbonic anhydrase, suggesting a high specificity that could minimize side effects associated with non-selective inhibitors.
Additionally, pharmacological studies highlight the compound's potential as a lead structure for developing new medications targeting specific diseases while maintaining efficacy and safety profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
